Tilivalline is a secondary metabolite first isolated from the bacterium Klebsiella pneumoniae var. oxytoca [ [] ]. This bacterium, now reclassified as Klebsiella oxytoca, is a common resident of the human gut but can become pathogenic under certain conditions [ [, , , ] ]. Tilivalline is classified as a pyrrolo[2,1-c][1,4]benzodiazepine, a structural class known for its antitumor and antibiotic properties [ [, , , ] ]. While structurally similar to clinically used antitumor drugs like anthramycin, tilivalline itself is not used clinically [ [] ]. In research, tilivalline serves as a valuable tool for studying antibiotic-associated colitis and the role of the gut microbiome in human health [ [, , , , ] ].
Developing Diagnostic Tools: Tilivalline could serve as a biomarker for K. oxytoca-induced cytotoxicity, potentially aiding in the diagnosis of AAHC and other related conditions [ [] ].
Exploring Therapeutic Interventions: Understanding the biosynthesis and regulation of tilivalline could lead to the development of novel therapeutic strategies for AAHC. Targeting tilivalline production or its interaction with microtubules could offer new avenues for treatment [ [, , ] ].
Investigating the Role of Tilivalline in the Microbiome: Further research is needed to fully elucidate the role of tilivalline in the complex ecosystem of the gut microbiome. Investigating the interplay between tilivalline, tilimycin, and other bacterial metabolites could provide a deeper understanding of microbial interactions within the gut [ [, ] ].
Developing Novel Therapeutics based on Tilivalline's Structure: Tilivalline's potent cytotoxic activity and unique mechanism of action present an opportunity for developing novel anti-cancer agents [ [, , ] ]. Further research on structure-activity relationships and optimization of tilivalline's pharmacologic properties could lead to the development of new therapeutic leads.
Tilivalline is classified as a pyrrolobenzodiazepine, a subclass of benzodiazepines characterized by a fused pyrrole and benzodiazepine structure. Its biosynthesis involves non-ribosomal peptide synthesis pathways, specifically through gene clusters that encode non-ribosomal peptide synthetases. The compound's presence in K. oxytoca and X. eapokensis highlights its significance in microbial ecology and potential therapeutic applications .
The biosynthesis of tilivalline begins with the precursor tilimycin, which is synthesized through a bimodular non-ribosomal peptide synthetase pathway. The process involves the following steps:
Tilivalline has the molecular formula and a molecular weight of approximately 335.39 g/mol. Its structure features a complex arrangement that includes:
Tilivalline undergoes several chemical reactions, primarily involving:
The mechanism by which tilivalline exerts its biological effects involves:
Research indicates that tilivalline's cytotoxic effects are mediated through complex interactions with cellular machinery, potentially impacting cell cycle regulation and apoptosis.
Tilivalline has several potential applications across various fields:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: